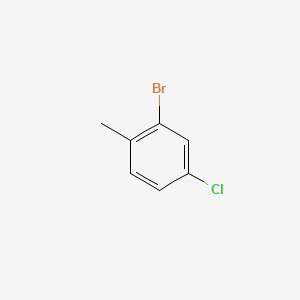

2-Bromo-4-clorotolueno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-4-chlorotoluene has been reported through various methods, including the diazotization-Sandmeyer reaction. One approach involves the reduction of 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction, yielding an overall 68% yield. This process benefits from the addition of cuprous chloride before sodium nitrite to improve the reaction efficiency (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorotoluene has been extensively studied using vibrational spectroscopic techniques such as FT-IR and FT-Raman. Computational methods, including density functional theory (DFT), have been employed to predict optimized geometrical structures, vibrational frequencies, and various molecular properties. Studies have highlighted the significant influence of bromine and chlorine atoms on the geometry of the benzene ring and its normal modes of vibrations, providing deep insights into the compound's electronic structure (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Chemical Reactions and Properties

Research into the chemical reactions of 2-Bromo-4-chlorotoluene focuses on its involvement in various organic transformations. For instance, it has been used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids, highlighting its versatility in synthetic organic chemistry. The molecule's halogen atoms play a crucial role in facilitating these reactions by participating in radical cyclization processes (Weidi Zeng, W. Li, Haoguo Chen, Lei Zhou, 2022).

Aplicaciones Científicas De Investigación

Espectroscopia Vibracional

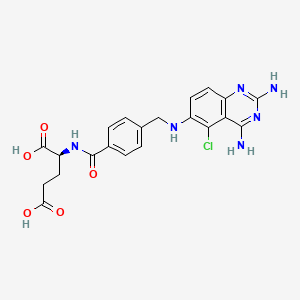

2-Bromo-4-clorotolueno: se ha utilizado en estudios de espectroscopia vibracional, particularmente utilizando técnicas de FT-IR y FT-Raman {svg_1}. Estos estudios proporcionan información valiosa sobre la estructura y la dinámica molecular, ya que implican la grabación de espectros en regiones específicas y el análisis de las frecuencias vibracionales. Los datos obtenidos pueden ayudar a comprender la influencia de los sustituyentes como el bromo y el cloro en el anillo de benceno.

Síntesis Orgánica

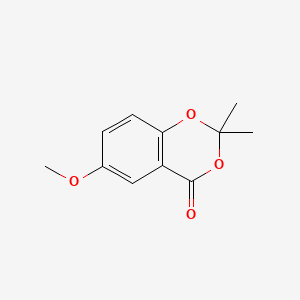

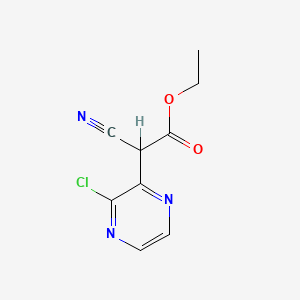

En la síntesis orgánica, This compound sirve como precursor para la síntesis de varios bencenos polisustituidos {svg_2}. Es particularmente útil en reacciones donde la presencia de átomos de bromo y cloro puede dirigir sustituciones adicionales en el anillo aromático, permitiendo la creación de moléculas orgánicas complejas.

Investigación Farmacéutica

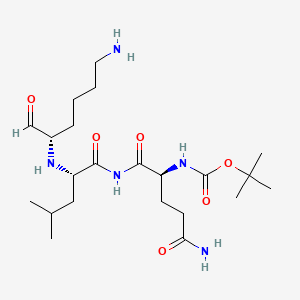

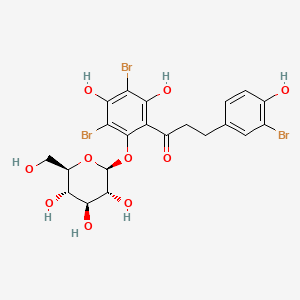

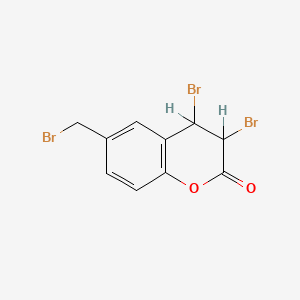

El compuesto encuentra aplicaciones en la investigación farmacéutica, donde se utiliza como material de partida o intermedio en la síntesis de moléculas más complejas {svg_3}. Su reactividad debido a los átomos de halógeno lo convierte en un componente valioso en la construcción de compuestos farmacológicamente activos.

Ciencia de Materiales

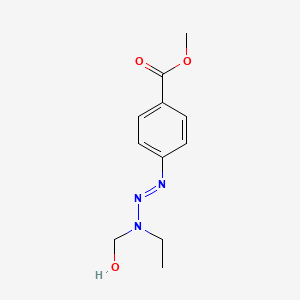

En la ciencia de los materiales, This compound está involucrado en la preparación de materiales con propiedades vibracionales específicas {svg_4}. La estructura molecular del compuesto permite el cálculo de varias propiedades físicas, que son esenciales en el diseño de materiales con características deseadas.

Química Analítica

Los químicos analíticos emplean This compound en el desarrollo de métodos para identificar y cuantificar sustancias {svg_5}. Sus propiedades espectrales bien definidas lo convierten en un excelente estándar para calibrar instrumentos y validar métodos analíticos.

Aplicaciones Industriales

Industrialmente, This compound se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos {svg_6}. Actúa como intermedio en la producción de compuestos que se procesan aún más en productos con valor comercial.

Reacciones de Sustitución Aromática Electrofílica

Este compuesto también es significativo en el estudio de las reacciones de sustitución aromática electrofílica {svg_7}. La presencia de bromo y cloro puede influir en la reactividad del anillo aromático y la orientación del electrófilo entrante, lo que lo convierte en un tema de interés en los estudios de mecanismo de reacción.

Materiales Ópticos No Lineales

Finalmente, This compound se ha investigado por su potencial en la creación de materiales ópticos no lineales debido a su hiperpolarizabilidad de primer orden {svg_8}. Esta propiedad es crucial para desarrollar materiales utilizados en la conmutación y modulación óptica.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Bromo-4-chlorotoluene is a type of aryl halide . Aryl halides are known to undergo nucleophilic aromatic substitution reactions . The primary targets of 2-Bromo-4-chlorotoluene are likely to be nucleophiles that can participate in these reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic aromatic substitution . This is a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of the halide group in the aromatic ring with the nucleophile .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests it could potentially influence pathways involving the synthesis or degradation of aromatic compounds .

Pharmacokinetics

Factors such as the compound’s molecular weight (20548 g/mol) , boiling point (112°C) , and specific gravity (1.54) could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Bromo-4-chlorotoluene’s action would depend on the specific nucleophile it interacts with and the context of the biochemical pathway in which the reaction occurs. The compound’s ability to participate in nucleophilic aromatic substitution could potentially lead to the synthesis of new aromatic compounds or the modification of existing ones .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Bromo-4-chlorotoluene. For instance, the compound’s reactivity might be enhanced under conditions that favor nucleophilic aromatic substitution reactions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-chlorotoluene plays a crucial role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can react with strong bases like sodium amide to yield aniline derivatives . The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity, making it a valuable intermediate in organic synthesis.

Cellular Effects

2-Bromo-4-chlorotoluene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways. For example, it has been observed to impact the nucleophilic substitution reactions in benzene derivatives, which can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-chlorotoluene involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. The compound’s electron-withdrawing groups facilitate nucleophilic substitution reactions, where it initially forms a negatively charged intermediate before losing a halide anion . This mechanism is crucial for its role in biochemical reactions and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-chlorotoluene can change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical experiments. Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-chlorotoluene vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as skin irritation and respiratory issues . Studies have shown that the compound’s impact on cellular processes and enzyme activity can be dose-dependent, with higher doses potentially leading to significant changes in metabolic pathways and gene expression.

Metabolic Pathways

2-Bromo-4-chlorotoluene is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by participating in nucleophilic substitution reactions. The compound’s electron-withdrawing groups enhance its reactivity, making it a key player in the synthesis of complex organic molecules .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-chlorotoluene is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its ability to form stable intermediates during biochemical reactions . The compound’s distribution within the cell can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Bromo-4-chlorotoluene is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to interact with specific enzymes and proteins within these compartments can influence its biochemical properties and cellular effects .

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUXPHPCXHYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346139 | |

| Record name | 2-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27139-97-5 | |

| Record name | 2-Bromo-4-chloro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27139-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-bromo-4-chlorotoluene and what information do they provide about the molecule?

A1: The research paper utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze 2-bromo-4-chlorotoluene []. These techniques provide complementary information about the vibrational modes of the molecule, which are directly related to its structure and bonding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1197540.png)